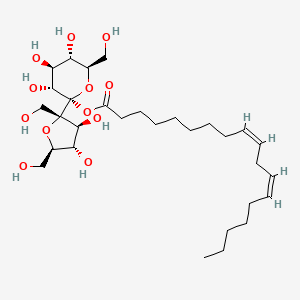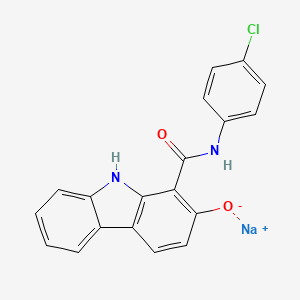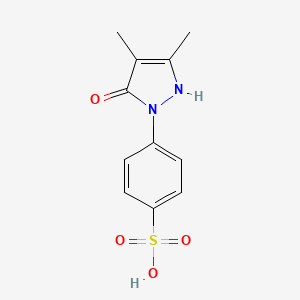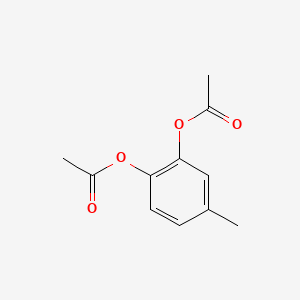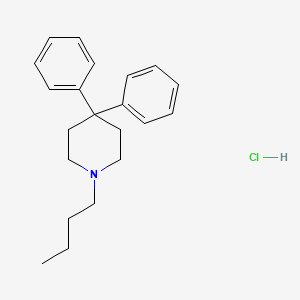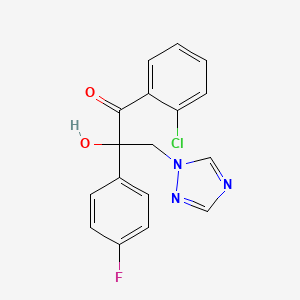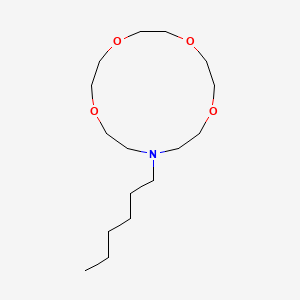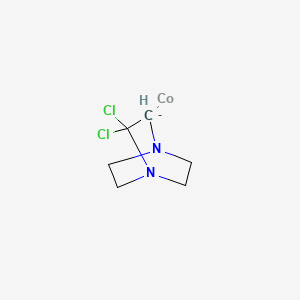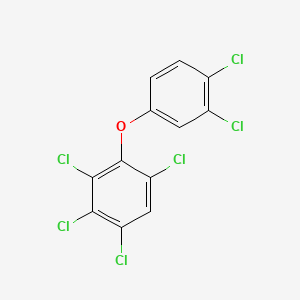
2,3,3',4,4',6-Hexachlorodiphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3’,4,4’,6-Hexachlorodiphenyl ether is a chemical compound with the molecular formula C12H4Cl6O. It is a member of the polychlorinated diphenyl ethers (PCDEs) family, which are known for their stability and persistence in the environment. This compound is characterized by the presence of six chlorine atoms attached to a diphenyl ether structure, making it highly chlorinated and hydrophobic .
Preparation Methods
The synthesis of 2,3,3’,4,4’,6-Hexachlorodiphenyl ether typically involves the chlorination of diphenyl ether under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures. The degree of chlorination can be controlled by adjusting the reaction time and temperature .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous chlorination in a reactor, followed by purification steps to isolate the desired product. The purity of the final product is ensured through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
2,3,3’,4,4’,6-Hexachlorodiphenyl ether undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Scientific Research Applications
2,3,3’,4,4’,6-Hexachlorodiphenyl ether has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of polychlorinated diphenyl ethers and their environmental impact.
Biology: In biological studies, this compound is used to investigate the effects of chlorinated compounds on living organisms.
Industry: In industrial applications, it is used as an intermediate in the synthesis of other chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,3’,4,4’,6-Hexachlorodiphenyl ether involves its interaction with cellular components and enzymes. Due to its hydrophobic nature, it can easily penetrate cell membranes and accumulate in lipid-rich tissues. Once inside the cell, it can interfere with various biochemical pathways, including those involved in oxidative stress and inflammation .
At the molecular level, this compound can bind to and inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. This inhibition can lead to the accumulation of toxic metabolites and oxidative damage .
Comparison with Similar Compounds
2,3,3’,4,4’,6-Hexachlorodiphenyl ether can be compared with other similar compounds, such as:
2,2’,3,4,4’,6-Hexachlorodiphenyl ether: This compound has a similar structure but differs in the position of chlorine atoms.
2,2’,4,4’,5,6-Hexachlorodiphenyl ether: Another isomer with different chlorine atom positions.
2,2’,3,3’,4,4’-Hexachlorobiphenyl: This compound is a polychlorinated biphenyl (PCB) rather than a diphenyl ether.
Properties
CAS No. |
85918-36-1 |
|---|---|
Molecular Formula |
C12H4Cl6O |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
1,2,3,5-tetrachloro-4-(3,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl6O/c13-6-2-1-5(3-7(6)14)19-12-9(16)4-8(15)10(17)11(12)18/h1-4H |
InChI Key |
NRCNIBYWQMNZON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(p-Chlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12683396.png)


